![molecular formula C15H14Cl2OS2 B2385388 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol CAS No. 400081-05-2](/img/structure/B2385388.png)
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Bis(1-phenoxy-propen-2-yl)-sulfanes : A study focused on transforming Bis(1-chloro-3-phenoxy-prop-2-yl)-sulfanes into phenoxyvinyl sulfanes, showcasing its utility in synthesizing model compounds for unsaturated macrocycles derived from dithiacrown ethers (Hollmann et al., 1993).
- Manganese-Mediated Synthesis of Cyclic Peroxides : This study utilized various alkene compounds, including 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol derivatives, in reactions with molecular oxygen to produce cyclic peroxides, highlighting its role in complex organic synthesis (Qian et al., 1992).
Material Science and Chemistry
- Synthesis of Aromatic Polyimides : Research demonstrated the synthesis of transparent polyimides with high refractive indices using derivatives of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, illustrating its importance in the development of high-performance materials (Tapaswi et al., 2015).
- Characterization of Diarylmethyl Sulfur and Selenium Compounds : A study focused on synthesizing and characterizing novel symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, demonstrating the compound's versatility in organometallic chemistry (Bhasin et al., 2004).
Catalysis and Chemical Reactions
- Oxidation of Alcohols Catalyzed by Oxo-Rhenium Complexes : This research explored the use of oxo-rhenium complexes for the oxidation of alcohols, employing derivatives of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol as catalysts, showcasing its potential in selective oxidation processes (Sousa et al., 2013).
Electronic and Optical Properties
- Investigation of Schiff Base Derivatives : A study synthesized and analyzed Schiff base derivatives of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, revealing insights into their structural and electronic properties, which are vital for applications in molecular electronics and photonics (Khalid et al., 2018).
properties
IUPAC Name |
1,3-bis[(3-chlorophenyl)sulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2OS2/c16-11-3-1-5-14(7-11)19-9-13(18)10-20-15-6-2-4-12(17)8-15/h1-8,13,18H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOZHESVHJNDJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(CSC2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2385306.png)

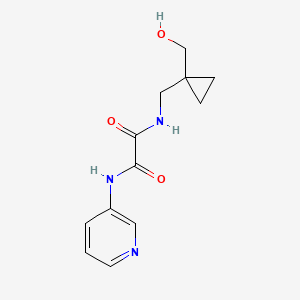
![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)
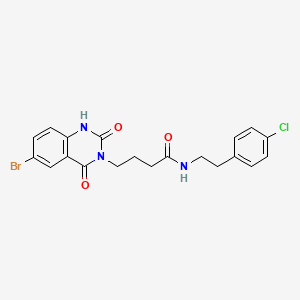
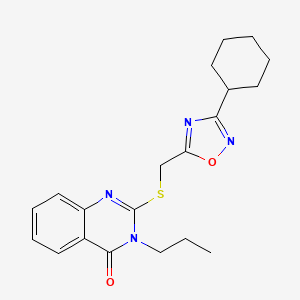
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2385316.png)
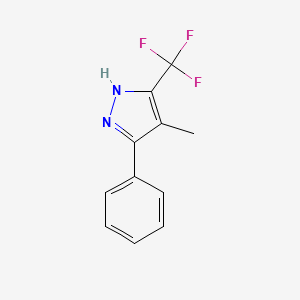
![2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride](/img/structure/B2385322.png)
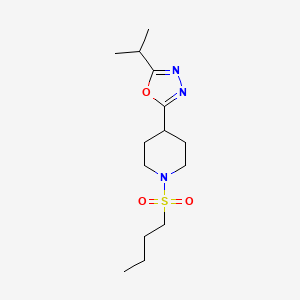
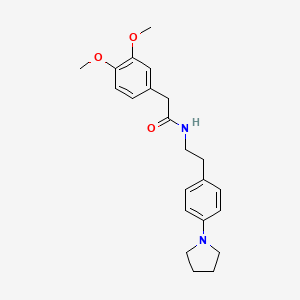
![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2385325.png)
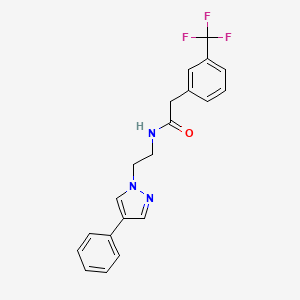
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)